

Gomisin M2 Toxicity and Safety Profiling: Technical Support Center

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Compound of Interest

Compound Name: *Gomisin M2*

Cat. No.: *B198098*

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and safety profile of **Gomisin M2**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of **Gomisin M2**?

A Material Safety Data Sheet (MSDS) for **Gomisin M2** classifies it as "Acute toxicity, Oral (Category 4)," with the hazard statement H302: "Harmful if swallowed."^[1] It is also classified as "Acute aquatic toxicity (Category 1)" (H400) and "Chronic aquatic toxicity (Category 1)" (H410), indicating it is very toxic to aquatic life with long-lasting effects.^[1] In preclinical studies involving oral administration to mice for research on atopic dermatitis and psoriasis, no changes in body weight were observed, suggesting a lack of overt toxicity at the therapeutic doses used.^[2]

Q2: Is there any available data on the genotoxicity or mutagenicity of **Gomisin M2**?

Currently, there is no publicly available data from specific genotoxicity or mutagenicity studies on **Gomisin M2**, such as the Ames test, chromosomal aberration assay, or in vivo micronucleus test. This represents a significant gap in the comprehensive safety assessment of this compound.

Q3: What are the known cytotoxic effects of **Gomisin M2** in vitro?

Gomisin M2 has demonstrated differential cytotoxicity depending on the cell type. In studies with human keratinocytes (HaCaT cells), **Gomisin M2** did not exhibit cytotoxic effects at concentrations up to 10 μM . Conversely, it has shown cytotoxic activity against triple-negative breast cancer cell lines (MDA-MB-231 and HCC1806) with IC50 values in the range of 57-60 μM .^[3] It displayed lower cytotoxicity towards the non-cancerous breast epithelial cell line MCF10A, with an IC50 value greater than 80 μM .^[3]

Q4: What is known about the pharmacokinetics (ADME) of **Gomisin M2**?

Detailed pharmacokinetic data specifically for **Gomisin M2**, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in the available literature. However, **Gomisin M2** belongs to the family of dibenzocyclooctadiene lignans from *Schisandra chinensis*. Lignans in this class are generally characterized by poor water solubility and are subject to significant first-pass metabolism, which can result in low systemic bioavailability.^[1] They are primarily absorbed in the duodenum and jejunum and are known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9.^[1] Some lignans from *Schisandra* have been shown to cross the blood-brain barrier.^[1]

Q5: Are there any established LD50 or No-Observed-Adverse-Effect-Level (NOAEL) values for **Gomisin M2**?

Specific LD50 and NOAEL values for purified **Gomisin M2** have not been reported in the reviewed scientific literature. However, an acute oral toxicity study on a pomace extract of *Schisandra chinensis* in rats indicated a GHS classification of 'Category 5', with potential acute toxicity at concentrations between 2000 to 5000 mg/kg. It is important to note that this study was conducted on an extract and not on isolated **Gomisin M2**.

Troubleshooting Guides

Issue	Possible Cause	Troubleshooting Steps
Unexpected cell death in in vitro assays at low concentrations (<10 μ M).	1. Cell line sensitivity. 2. Contamination of the compound or cell culture. 3. Errors in concentration calculation.	1. Confirm the reported non-cytotoxic concentrations in the relevant literature for your specific cell line. 2. Perform a new cytotoxicity assay (e.g., MTT or LDH) with a fresh stock of Gomisin M2 and ensure aseptic techniques. 3. Verify the molecular weight of Gomisin M2 and double-check all dilution calculations.
Inconsistent results in anti-inflammatory or anti-cancer assays.	1. Variability in experimental conditions (e.g., cell density, incubation time). 2. Degradation of Gomisin M2 in the culture medium. 3. Development of cellular resistance.	1. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. 2. Prepare fresh solutions of Gomisin M2 for each experiment from a frozen stock. Protect from light if photosensitive. 3. If applicable, assess the expression of drug resistance markers.
Observed signs of toxicity in animal models at expected therapeutic doses.	1. Vehicle-related toxicity. 2. Off-target effects of Gomisin M2. 3. Interaction with other administered substances.	1. Administer the vehicle alone to a control group of animals to rule out its contribution to the observed toxicity. 2. Conduct a dose-response study to determine the therapeutic window. Monitor for clinical signs of toxicity and perform histopathological analysis of major organs. 3. Review all co-administered substances for potential drug-drug interactions. Schisandra

lignans are known to interact with CYP450 enzymes.[\[1\]](#)

Quantitative Toxicity Data

Table 1: In Vitro Cytotoxicity of **Gomisin M2**

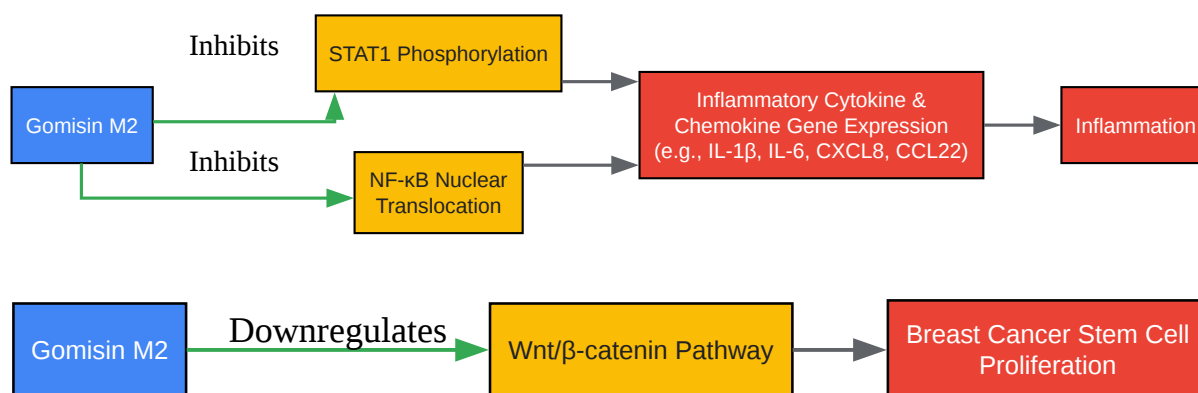
Cell Line	Cell Type	Assay	IC50 Value	Reference
HaCaT	Human Keratinocytes	MTT	Not cytotoxic up to 10 μ M	
MDA-MB-231	Human Breast Cancer	Alamar Blue	~60 μ M	[3]
HCC1806	Human Breast Cancer	Alamar Blue	~57 μ M	[3]
MCF10A	Human Breast Epithelial	Alamar Blue	> 80 μ M	[3]

Table 2: Acute Toxicity Classification of **Gomisin M2**

Substance	GHS Classification	Hazard Statement	Reference
Gomisin M2	Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed	[1]
Gomisin M2	Acute aquatic toxicity (Category 1)	H400: Very toxic to aquatic life	[1]
Gomisin M2	Chronic aquatic toxicity (Category 1)	H410: Very toxic to aquatic life with long lasting effects	[1]

Signaling Pathways

Gomisin M2 has been shown to modulate specific signaling pathways, which are crucial for its therapeutic effects and should be considered in its safety profiling.



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